Ethyl 4,4-diethoxy-2,2-difluorobutanoate

Description

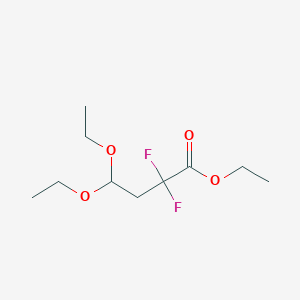

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4,4-diethoxy-2,2-difluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F2O4/c1-4-14-8(15-5-2)7-10(11,12)9(13)16-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYCZUAAZUOXFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C(=O)OCC)(F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-diethoxy-2,2-difluorobutanoate typically involves the reaction of ethyl 4,4-diethoxybutanoate with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-diethoxy-2,2-difluorobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-diethoxy-2,2-difluorobutanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxy-2,2-difluorobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl 4,4-diethoxy-2,2-difluorobutanoate, differing primarily in substituents, oxidation states, or chain length:

Key Observations :

- Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (similarity score: 0.78) exhibits greater electrophilicity due to its β-diketone structure, enabling participation in condensation reactions, unlike the diethoxy-substituted target compound .

- Diethyl 4,4-difluoroheptanedioate (similarity score: 0.75) has a longer carbon chain and diester groups, enhancing its lipophilicity, which may favor membrane permeability in biological systems .

- Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate contains an ethoxymethylene group and a ketone, making it a versatile intermediate for synthesizing heterocycles via cyclization .

Spectral and Physicochemical Properties

- NMR Data: Ethyl 4-cyano-4-(4-acetoxyphenyl)-2,2-difluorobutanoate: ¹H NMR shows aromatic protons (δ 7.2–7.4 ppm) and acetoxy methyl (δ 2.3 ppm). ¹⁹F NMR confirms difluoro substitution (δ -110 ppm) . Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate: ¹H NMR reveals ethoxymethylene protons (δ 4.2–4.4 ppm) and a ketone carbonyl (δ 170–175 ppm in ¹³C NMR) .

- Physical States: Compounds with aryl or bulky substituents (e.g., 4-cyano-4-(3,4-dimethylphenyl)) tend to crystallize as solids, while simpler esters (e.g., this compound) remain oils .

Biological Activity

Ethyl 4,4-diethoxy-2,2-difluorobutanoate is an organic compound with the molecular formula and a molecular weight of 240.24 g/mol. This compound has gained attention in recent years for its potential biological activities and applications in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Material : Ethyl 4,4-diethoxybutanoate.

- Fluorinating Agents : Common agents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, applied under anhydrous conditions to prevent hydrolysis of the ester groups.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Converts to carboxylic acids or ketones.

- Reduction : Ester groups can be reduced to alcohols.

- Substitution : Nucleophilic substitution can replace ethoxy groups with other nucleophiles.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids or ketones | KMnO₄, CrO₃ |

| Reduction | Alcohols | LiAlH₄, NaBH₄ |

| Substitution | Various substituted esters | NaOMe, KOtBu |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that influence various biochemical pathways.

Research Findings

Recent studies have investigated the compound's potential in several areas:

- Enzyme Interactions : this compound has been shown to interact with enzymes involved in metabolic pathways, suggesting a role in modulating cellular functions.

- Anticancer Potential : The compound is being explored as a potential therapeutic agent due to its ability to inhibit certain cancer cell lines by disrupting NAD+ metabolism through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) .

Case Studies

- Cancer Research : In a study examining NAMPT inhibitors, compounds similar to this compound demonstrated significant anticancer activity by inducing apoptosis in various cancer cell lines including colorectal and breast cancer .

- Inflammatory Diseases : Another study highlighted its potential in treating inflammatory conditions like rheumatoid arthritis by selectively blocking T-cell proliferation through NAD+ depletion mechanisms .

Applications in Medicine and Industry

This compound is being investigated for:

- Drug Development : As a precursor in synthesizing pharmaceuticals targeting metabolic disorders and cancers.

- Specialty Chemicals Production : Its unique chemical structure allows for applications in producing specialty chemicals used in various industries .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals differences in reactivity and biological activity:

- Ethyl 4,4-diethoxybutanoate : Lacks fluorine atoms; less reactive.

- Ethyl 4,4-dimethoxy-2,2-difluorobutanoate : Contains methoxy groups; affects solubility and reactivity differently.

Table 2: Comparison of Related Compounds

| Compound Name | Key Differences |

|---|---|

| Ethyl 4,4-diethoxybutanoate | No fluorine; lower reactivity |

| Ethyl 4,4-dimethoxy-2,2-difluorobutanoate | Methoxy instead of ethoxy groups |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-diethoxy-2,2-difluorobutanoate, and how do reaction parameters influence yield?

- Methodology : A two-step approach is typically employed:

- Step 1 : Fluorination of the precursor using potassium acetate in 1,4-dioxane under inert atmosphere (90°C, 24 hours) to introduce difluoro groups.

- Step 2 : Esterification with ethanol and acid catalysis (e.g., HCl) to form the ethoxy substituents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for CF₂ groups).

- ¹H NMR resolves ethoxy protons (δ 1.2–1.4 ppm) and ester carbonyl neighbors (δ 4.1–4.3 ppm).

Q. How can purification challenges (e.g., diastereomer separation) be addressed?

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 ratio) for baseline separation.

- Crystallization : Slow evaporation from ethanol yields single crystals suitable for X-ray diffraction, resolving stereochemical ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoro and ethoxy groups in nucleophilic substitutions?

- Fluorine Effects : The electron-withdrawing nature of CF₂ increases electrophilicity at the β-carbon, favoring SN2 reactions with amines or thiols.

- Ethoxy Stability : Diethoxy groups resist hydrolysis under acidic conditions (pH < 3) but undergo cleavage in basic media (pH > 10), enabling controlled derivatization .

- Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity .

Q. How does thermal and pH stability impact experimental design for long-term studies?

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, suggesting storage below 25°C in amber vials.

- pH Sensitivity : Stability studies (pH 2–12, 37°C) reveal rapid ester hydrolysis at pH > 8, necessitating buffered conditions (pH 6–7) for biological assays .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated esters?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) arise from assay variability (broth microdilution vs. agar diffusion).

- Resolution : Standardize protocols per CLSI guidelines and validate with positive controls (e.g., ciprofloxacin for bacteria). Cross-check cytotoxicity using MTT assays to rule out false positives .

Q. How can computational models predict metabolite formation in pharmacokinetic studies?

- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.

- Key Pathways : Predominant hepatic oxidation of ethoxy groups to carboxylic acids, confirmed via LC-MS/MS analysis of rat plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.